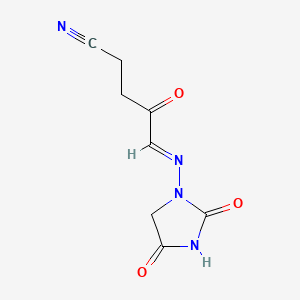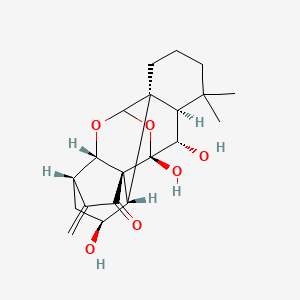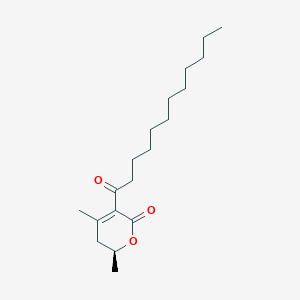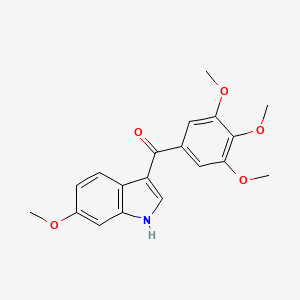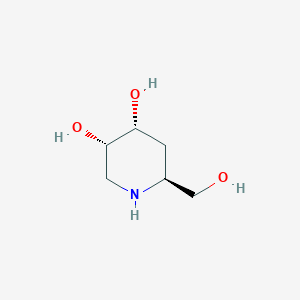
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is a chemical compound with the molecular formula C₆H₁₃NO₃. It is also known by the name 1,4-Dideoxyallonojirimycin. This compound is characterized by its white crystalline powder appearance and is primarily used as an intermediate in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) involves several steps. One common method includes the reduction of a precursor compound, followed by hydroxylation and subsequent purification. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and hydroxylation is achieved using reagents like hydrogen peroxide or osmium tetroxide .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for reagent addition and temperature control to maintain optimal reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted piperidines .
Aplicaciones Científicas De Investigación
3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism by which 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) exerts its effects involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the context of metabolic disorders where enzyme inhibition can help regulate metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dideoxyallonojirimycin
- 3,4-Piperidinediol, 6-phenyl-1,3,4-trimethyl-
Comparison
Compared to similar compounds, 3,4-Piperidinediol,6-(hydroxymethyl)-,(3S,4R,6S)-(9CI) is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. For instance, its hydroxyl groups are positioned in a way that enhances its ability to inhibit certain enzymes, making it more effective in specific applications .
Propiedades
Fórmula molecular |
C6H13NO3 |
|---|---|
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
(3S,4R,6S)-6-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-5(9)6(10)2-7-4/h4-10H,1-3H2/t4-,5+,6-/m0/s1 |
Clave InChI |
SRFZPWAZZISKCU-JKUQZMGJSA-N |
SMILES isomérico |
C1[C@H](NC[C@@H]([C@@H]1O)O)CO |
SMILES canónico |
C1C(NCC(C1O)O)CO |
Sinónimos |
1,4-dideoxyallonojirimycin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-dichlorophenyl)-4-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylbutyl]-N-methylbenzamide](/img/structure/B1244055.png)
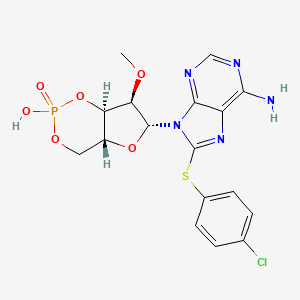
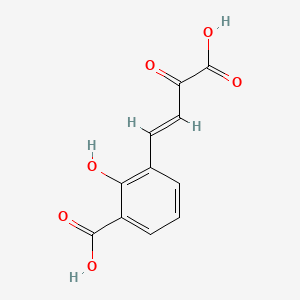
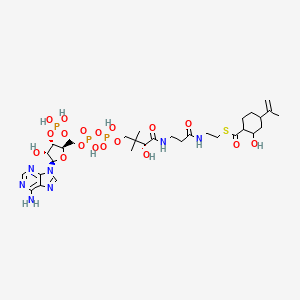
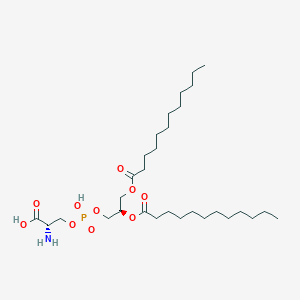
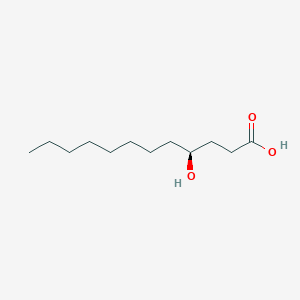
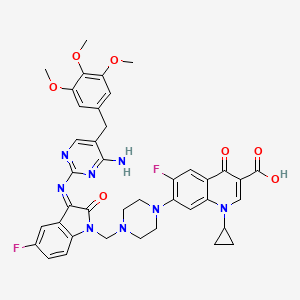
![methyl 1-(4-chlorophenyl)-5-[(E)-(methylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1244066.png)
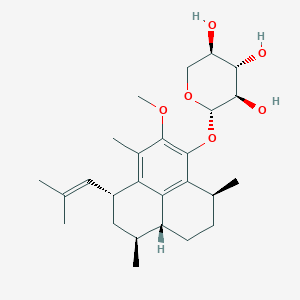
![(2S)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]-2-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B1244068.png)
